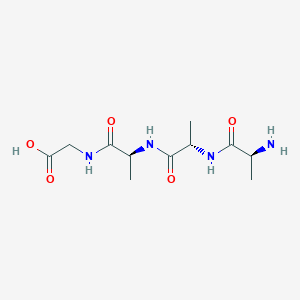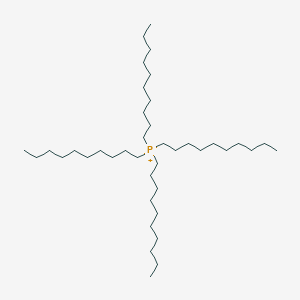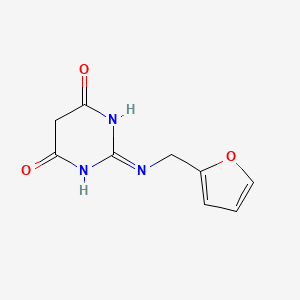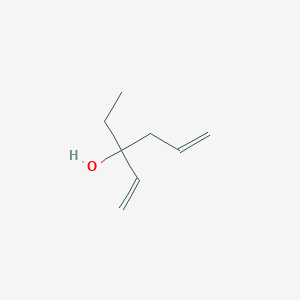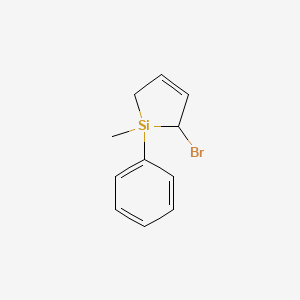
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-silole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-silole is a chemical compound that belongs to the class of siloles, which are silicon-containing heterocycles Siloles are known for their unique electronic properties, making them of interest in various fields such as materials science and organic electronics
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-silole typically involves the following steps:
Formation of the Silole Ring: The silole ring can be synthesized through a cyclization reaction involving a silicon-containing precursor and an appropriate reagent.
Methylation and Phenylation: The methyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
化学反应分析
Types of Reactions
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-silole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The phenyl group allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted siloles, while coupling reactions can produce extended aromatic systems.
科学研究应用
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-silole has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Medicinal Chemistry: Investigated for potential use in drug design and development, particularly in targeting specific biological pathways.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
作用机制
The mechanism of action of 2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-silole involves its interaction with molecular targets through its bromine, methyl, and phenyl groups. These interactions can influence electronic properties, reactivity, and binding affinity. The compound’s silicon-containing core also plays a crucial role in its unique behavior, affecting molecular pathways and target specificity.
相似化合物的比较
Similar Compounds
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-imidazole: Similar in structure but contains nitrogen instead of silicon.
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-pyrrole: Contains nitrogen and has different electronic properties.
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-thiophene: Contains sulfur and exhibits distinct reactivity.
Uniqueness
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-silole is unique due to its silicon-containing core, which imparts distinct electronic properties and reactivity compared to its nitrogen or sulfur analogs. This uniqueness makes it valuable in applications requiring specific electronic characteristics, such as organic electronics and materials science.
属性
CAS 编号 |
50694-34-3 |
|---|---|
分子式 |
C11H13BrSi |
分子量 |
253.21 g/mol |
IUPAC 名称 |
2-bromo-1-methyl-1-phenyl-2,5-dihydrosilole |
InChI |
InChI=1S/C11H13BrSi/c1-13(9-5-8-11(13)12)10-6-3-2-4-7-10/h2-8,11H,9H2,1H3 |
InChI 键 |
HOJCMTFOJXAXOI-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(CC=CC1Br)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


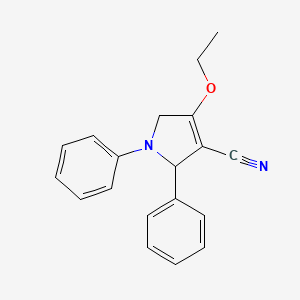
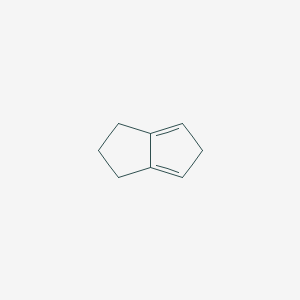
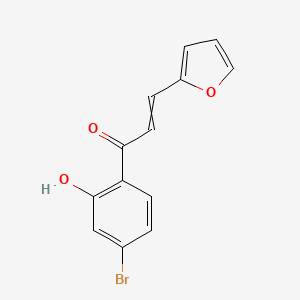
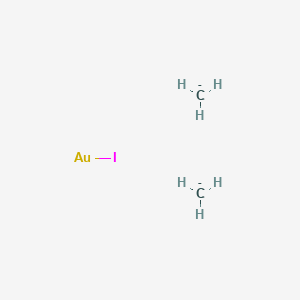
![N,N'-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide](/img/structure/B14656126.png)
![(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14656128.png)

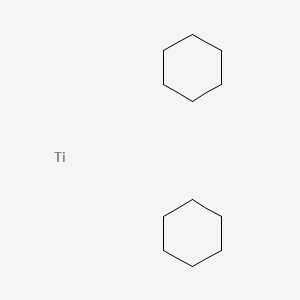
![Hydron;[3-(hydroxymethyl)-1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonan-8-yl]methanol](/img/structure/B14656140.png)

